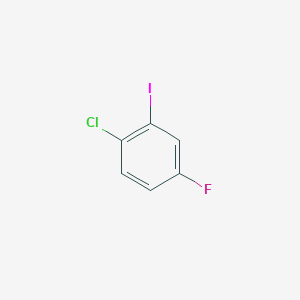

1-Chloro-4-fluoro-2-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHHKUWCBDUSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373310 | |

| Record name | 1-chloro-4-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-68-1 | |

| Record name | 1-Chloro-4-fluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-4-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-fluoro-2-iodobenzene (CAS: 202982-68-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polyhalogenated benzenes, in particular, serve as versatile synthons, offering multiple points of attachment for the construction of complex molecular architectures. 1-Chloro-4-fluoro-2-iodobenzene stands out as a key building block, providing a trifecta of halogen substituents with distinct reactivities. This guide, intended for the discerning researcher, offers a comprehensive overview of this compound's properties, synthesis, and reactivity, with a focus on its practical application in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 202982-68-1 | [1][2][3] |

| Molecular Formula | C₆H₃ClFI | [1] |

| Molecular Weight | 256.44 g/mol | [1] |

| Appearance | Solid |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts will be influenced by the electronic effects of the three different halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon atoms directly attached to the halogens showing characteristic shifts and C-F coupling.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with isotopic patterns characteristic of the presence of chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-C, C-Cl, C-F, and C-I bonds.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the diazotization of a substituted aniline followed by a Sandmeyer-type iodination.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of halogenated aromatic compounds.

Step 1: Synthesis of 3-Chloro-4-fluoroaniline

The precursor, 3-chloro-4-fluoroaniline, can be synthesized by the reduction of 3-chloro-4-fluoronitrobenzene.[5][6][7]

-

Reaction Setup: In a reaction vessel, suspend 3-chloro-4-fluoronitrobenzene in a suitable solvent such as ethanol or water.

-

Reduction: Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. If an acid was used, neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by distillation or recrystallization to obtain pure 3-chloro-4-fluoroaniline.

Step 2: Synthesis of this compound

-

Diazotization: Dissolve 3-chloro-4-fluoroaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination (Sandmeyer Reaction): In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete decomposition of the diazonium salt.

-

Work-up: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for selective, stepwise functionalization, making it a valuable tool in the synthesis of complex molecules.

Hierarchy of Halogen Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl > F.[8] This predictable reactivity is a cornerstone of modern synthetic strategy, enabling chemoselective transformations.

Caption: Reactivity of halogens in palladium-catalyzed cross-coupling.

This differential reactivity allows for the selective functionalization at the iodine-bearing position while leaving the chloro and fluoro substituents intact for subsequent transformations.

Key Synthetic Transformations

A. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[9][10][11][12] Due to the high reactivity of the C-I bond, this compound will selectively undergo Sonogashira coupling at the 2-position.

Experimental Protocol: Selective Sonogashira Coupling [9]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. The crude product can be purified by column chromatography.

B. Suzuki-Miyaura Coupling: Formation of Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals.[8][13][14][15] Again, the reaction will proceed selectively at the C-I bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling [8]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system for challenging couplings), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is fully consumed (monitor by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

The presence of fluorine and chlorine atoms in a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties.[16][17] Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity. Chlorine can also modulate these properties and provides an additional site for potential metabolic activity or further synthetic elaboration.[16]

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its ability to undergo selective cross-coupling reactions allows for the efficient construction of complex scaffolds found in many drug candidates. While specific examples of its direct use in launched drugs are not prevalent in the public literature, its structural motifs are highly relevant to modern drug design. For instance, the 2-substituted-1-chloro-4-fluorobenzene core can be found in various kinase inhibitors and other targeted therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on available data for similar compounds, it is likely to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique trifunctional substitution pattern, coupled with the predictable reactivity of its halogen atoms, allows for a high degree of control in the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a discussion of its strategic application in key cross-coupling reactions. As the demand for novel and sophisticated small molecules continues to grow, the utility of such well-defined and reactive intermediates will undoubtedly continue to expand.

References

- ChemScene. Certificate of Analysis: this compound.

- Capot Chemical. 4-Fluoro-2-iodochlorobenzene.

- Santa Cruz Biotechnology. This compound.

- BLD Pharm. This compound.

- Aaron Chemistry. This compound.

- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene.

- ChemicalBook. 3-Chloro-4-fluoroaniline synthesis.

- Sigma-Aldrich. This compound.

- BIOFOUNT. This compound.

- PubChem. 1-Chloro-2-fluoro-4-iodobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Chloro-4-iodobenzene in Modern Organic Synthesis.

- Manchester Organics. 1-Chloro-4-fluoro-2-iodo-benzene.

- Organic Chemistry Portal. Suzuki Coupling.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.

- BenchChem.

- Ossila. 3-Chloro-5-fluoroaniline.

- Wychem. 1-Chloro-2-fluoro-4-iodobenzene.

- BenchChem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.

- Sunway Pharm Ltd. This compound.

- BenchChem. Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Sigma-Aldrich. This compound AldrichCPR.

- Chemenu. cas 202982-68-1|| where to buy this compound.

- ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review.

- ThalesNano. Flow Chemistry: Sonogashira Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. Sonogashira Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.

- Jay Finechem. 1103738-29-9 | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.

- Ambeed. 202982-68-1 | this compound.

- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- ResearchGate. Recent Advances in Sonogashira Reactions.

- MDPI. Flow Synthesis of Biologically-Relevant Compound Libraries.

- PubMed Central. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs.

- MilliporeSigma. Synthesis of 2-chloro-4-fluoro-1-iodobenzene.

Sources

- 1. scbt.com [scbt.com]

- 2. 202982-68-1|this compound|BLD Pharm [bldpharm.com]

- 3. 202982-68-1 | MFCD00042575 | this compound [aaronchem.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. 3-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluoro-2-iodobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens on a benzene ring, offers a versatile platform for the synthesis of complex organic molecules. The distinct electronic and steric properties imparted by the chloro, fluoro, and iodo substituents provide medicinal chemists with a powerful tool for fine-tuning the pharmacological profiles of drug candidates. This guide provides a comprehensive overview of the physical properties of this compound, offering both established data and expert insights into the experimental methodologies used for their determination.

Molecular and General Properties

A foundational understanding of the core physical and chemical identifiers of this compound is essential for its effective use in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFI | [1][2] |

| Molecular Weight | 256.44 g/mol | [1][2] |

| CAS Number | 202982-68-1 | [1] |

| Appearance | Solid | [2] |

| Solubility | Low in water; Soluble in common organic solvents such as ethanol, ether, and chloroform. |

Expert Insight: The trifunctional nature of this molecule is its most compelling feature. The iodine atom is the most labile, making it the primary site for transformations such as cross-coupling reactions. The chlorine and fluorine atoms are more stable and can be used to modulate the electronic properties and metabolic stability of the final compound. This differential reactivity is a key strategic consideration in multi-step syntheses.

Thermophysical Properties

The thermophysical properties of a compound are critical for its handling, purification, and reaction setup.

| Property | Value | Source |

| Melting Point | Not definitively reported. As a solid, it is expected to have a distinct melting point. | [3] |

| Boiling Point | 225.1 °C at 760 mmHg | [3][4] |

| Flash Point | 89.9 ± 21.8 °C | [4] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 0.132 mmHg at 25°C | [4] |

Experimental Determination of Melting Point

Causality Behind Experimental Choices: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. The choice of heating rate is crucial; a slow rate (1-2 °C/minute) around the expected melting point is necessary for an accurate determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

-

Heating: The sample is heated at a steady and slow rate.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Spectroscopic Properties

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will provide information about the carbon skeleton. The coupling of the fluorine atom to both the protons and carbons will result in characteristic splitting patterns, providing further structural confirmation.

Predicted Spectroscopic Data:

-

¹H NMR: The three aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the halogens. The proton ortho to the iodine will likely be the most downfield. J-coupling between the protons and the fluorine atom will be observed.

-

¹³C NMR: Six distinct signals are expected for the six carbons in the benzene ring. The carbon attached to the iodine will be significantly shielded, appearing at a lower chemical shift. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized (shimming) to obtain sharp spectral lines.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C-C bonds, as well as the C-X (halogen) bonds.

Expected IR Absorptions:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aromatic C-C stretch: ~1600-1450 cm⁻¹

-

C-F stretch: ~1250-1000 cm⁻¹

-

C-Cl stretch: ~850-550 cm⁻¹

-

C-I stretch: ~600-500 cm⁻¹

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) should be observed at m/z 256. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak. The fragmentation pattern will likely involve the loss of the iodine atom, followed by other fragments. The mass spectrum of the related isomer, 1-Chloro-2-fluoro-4-iodobenzene, shows a top peak at m/z 129, a second-highest at m/z 256, and a third-highest at m/z 131.[5]

Applications in Drug Development

This compound is a valuable building block in drug discovery due to the versatility of its halogen substituents. The iodine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, while the fluorine and chlorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are fundamental in the synthesis of a wide range of pharmaceutical compounds. The ability to selectively react at the iodine position allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug development.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a key intermediate for the synthesis of advanced materials and pharmaceuticals. A thorough understanding of its physical properties, underpinned by robust experimental methodologies, is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding of these properties and the techniques used to measure them, empowering researchers to leverage the full potential of this versatile molecule.

References

-

ABCR GmbH & Co. KG. (n.d.). AB134995 | CAS 202982-68-1. abcr Gute Chemie. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene. PubChem. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. PubChem. Retrieved January 12, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Value of 1-Fluoro-2-iodobenzene: A Critical Intermediate for Chemical Synthesis. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-chloro-3-fluoro-4-iodobenzene - Optional[FTIR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

Wychem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene. Retrieved January 12, 2026, from [Link]

-

G. S. S. R. K. Naidu et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100135. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Chloro-4-iodobenzene in Modern Organic Synthesis. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Chloro-2-iodobenzene - Optional[1H NMR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-nitro-. NIST WebBook. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-Chloro-4-fluoro-2-iodobenzene: A Keystone Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 1-chloro-4-fluoro-2-iodobenzene, a tri-substituted halogenated aromatic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its core molecular characteristics, provide a validated protocol for its synthesis with mechanistic insights, and explore its reactivity and applications as a strategic synthetic intermediate.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 202982-68-1) is a unique aromatic building block where the benzene ring is functionalized with three different halogen atoms: chlorine, fluorine, and iodine. This distinct substitution pattern imparts a valuable combination of steric and electronic properties, making it a highly versatile reagent in organic synthesis.

The spatial arrangement of the substituents is critical to its reactivity. The iodine atom, positioned ortho to the chlorine and meta to the fluorine, is the most reactive site for many common transformations, a characteristic we will explore in detail in Section 4.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

} Caption: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. These parameters are essential for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 202982-68-1 | [1] |

| Molecular Formula | C₆H₃ClFI | [2] |

| Molecular Weight | 256.44 g/mol | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 225.1°C at 760 mmHg | [3][4][5] |

| Density | 2.0 ± 0.1 g/cm³ | [3][4] |

| InChI Key | RAHHKUWCBDUSPZ-UHFFFAOYSA-N | [2] |

| SMILES | Fc1ccc(Cl)c(I)c1 | [2] |

Synthesis Protocol: A Mechanistic Approach via Sandmeyer Reaction

The most reliable and industrially scalable method for preparing this compound is through a Sandmeyer-type reaction, starting from the commercially available aniline precursor, 2-chloro-5-fluoroaniline. This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a halide via a diazonium salt intermediate.[3]

Expertise & Causality: The choice of the Sandmeyer reaction is deliberate. Direct iodination of 1-chloro-4-fluorobenzene is challenging due to competing reactions and lack of regioselectivity. The Sandmeyer pathway, however, offers precise control over the positioning of the iodo group, dictated by the location of the amine on the starting material. The iodination step of this sequence is particularly robust and, unlike chlorination or bromination, does not require a copper(I) salt catalyst because the iodide ion itself is a sufficient reducing agent to initiate the radical mechanism.[4]

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9];

} Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Dissolution of Amine (Trustworthiness Pillar): In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water. This is performed in a well-ventilated fume hood. The acidic medium is crucial for the subsequent formation of nitrous acid.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable arenediazonium salt that will be formed in the next step.[4]

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature upon completion of the addition. This step generates the key diazonium salt intermediate.

-

Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Add this solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas (N₂) will be observed. Causality: The iodide ion reduces the diazonium salt, which then decomposes to an aryl radical and N₂ gas. This radical then abstracts an iodine atom from another iodide source (I⁻ or I₃⁻) to form the final product.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), each integrating to one proton. The signals will exhibit complex splitting patterns (doublet of doublets, etc.) due to coupling between the protons and the fluorine atom (³JH-F and ⁴JH-F). | The three non-equivalent aromatic protons will have unique chemical shifts and will be split by each other and by the fluorine atom. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F, typically >240 Hz). Other carbons will show smaller two-, three-, and four-bond C-F couplings. The carbon attached to iodine will be significantly shielded (low ppm value). | The molecule has no plane of symmetry, making all six carbons unique. C-F coupling is a definitive diagnostic tool. The "heavy atom effect" of iodine causes upfield shifting of the directly attached carbon. |

| ¹⁹F NMR | A single resonance, likely split into a multiplet by the neighboring aromatic protons. | Confirms the presence of a single, unique fluorine environment in the molecule. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z 256, corresponding to the molecular weight. A characteristic isotope pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of ~3:1) should be visible. | Confirms the molecular weight and elemental composition (presence of chlorine). |

While public spectral databases for this specific compound are limited, the above analytical workflow is standard practice for its characterization.[1]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The carbon-iodine bond is the weakest and most polarizable, making it the preferred site for oxidative addition in transition metal-catalyzed cross-coupling reactions.

Authoritative Grounding: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are foundational methods in modern medicinal chemistry for constructing complex molecular architectures. Aryl iodides are highly prized substrates for these reactions due to their high reactivity, which often allows for milder reaction conditions compared to aryl bromides or chlorides.[6]

dot graph "Reactivity_Profile" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#4285F4"];

} Caption: Key cross-coupling reactions utilizing the C-I bond.

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base selectively forms a new carbon-carbon bond at the position of the iodine atom, yielding complex biaryl structures. These motifs are prevalent in many approved drugs.

-

Heck and Sonogashira Couplings: Similarly, the C-I bond can be selectively coupled with alkenes (Heck) or terminal alkynes (Sonogashira) to introduce further functional complexity.

Field-Proven Insight: The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa. The chlorine atom can serve as a secondary handle for further functionalization under more forcing conditions or can be retained in the final molecule for its electronic and steric contributions. This tri-halogenated compound is therefore not just a simple building block, but a platform for sequential, site-selective modifications, enabling the rapid construction of diverse chemical libraries for screening.

Safety and Handling

This compound is classified as an irritant and is acutely toxic if swallowed.[2]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a powerful and versatile intermediate for advanced organic synthesis. Its well-defined molecular structure, predictable synthesis via the Sandmeyer reaction, and, most importantly, the differential reactivity of its halogen substituents make it an invaluable tool for medicinal chemists and materials scientists. The ability to selectively functionalize the C-I bond through robust cross-coupling reactions provides a reliable pathway to complex molecular targets, underscoring its importance in modern research and development.

References

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Sharma, A., et al. (2026, January 9). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foreword: Strategic Importance of Polysubstituted Benzene Derivatives

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-fluoro-2-iodobenzene

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. Halogenated benzene rings, in particular, serve as versatile building blocks, offering fine-tuned control over steric, electronic, and pharmacokinetic properties. This compound (CAS: 116272-42-5) exemplifies such a strategic intermediate.[1][2] Its unique substitution pattern—featuring three distinct halogens—provides multiple, orthogonal reactive sites for subsequent cross-coupling reactions and molecular elaboration. This guide offers a comprehensive exploration of the most reliable and regioselective pathway for its synthesis, grounded in established chemical principles and supported by practical, field-proven protocols.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthesis design begins with a logical deconstruction of the target molecule. For this compound, the primary challenge lies in the regioselective introduction of the iodine atom at the C2 position, sterically hindered and electronically influenced by two adjacent halogens.

Direct electrophilic iodination of the readily available precursor, 1-chloro-4-fluorobenzene, is fraught with regioselectivity issues. Both chlorine and fluorine are ortho-, para-directing groups, leading to a potential mixture of isomers that are difficult to separate.

A more strategic approach involves forming the C-I bond via a Sandmeyer-type reaction.[3][4] This powerful transformation allows for the conversion of a primary aromatic amine into a halide with absolute regiochemical control. This leads to a more logical retrosynthesis:

Caption: Workflow for the synthesis of 5-Chloro-2-fluoroaniline.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-1-fluoro-2-nitrobenzene (1.0 eq) in ethanol (5-10 mL per gram of nitroarene).

-

Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3.0 eq) in one portion.

-

Acidification: Cool the flask in an ice-water bath. Add concentrated hydrochloric acid (approx. 4.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 50°C. Causality: This exothermic reaction must be controlled to prevent side reactions.

-

Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-90°C) for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Basification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v) until the pH is strongly alkaline (pH > 10). Trustworthiness: This step neutralizes the acid and precipitates tin hydroxides, allowing the free amine to be extracted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-fluoroaniline, which can be used in the next step or purified further by column chromatography if necessary.

| Parameter | Value | Purpose |

| Starting Material | 4-Chloro-1-fluoro-2-nitrobenzene | Provides the required C-Cl and C-F bonds in the correct positions. |

| Reagent | SnCl₂·2H₂O / conc. HCl | Classic and effective reducing system for nitroarenes. |

| Solvent | Ethanol | Co-solvent to facilitate mixing of reagents. |

| Temperature | Reflux (~80-90°C) | Ensures a reasonable reaction rate. |

| Typical Yield | 85-95% | High-yielding transformation. |

Part B: Diazotization and Iodination of 5-Chloro-2-fluoroaniline

This step is the cornerstone of the synthesis, leveraging a Sandmeyer-type reaction to install the iodo group with perfect regiocontrol. The process involves two critical stages: the formation of a diazonium salt at low temperature, followed by its decomposition in the presence of an iodide source.

Mechanism Insight: The Sandmeyer Reaction The reaction begins with the diazotization of the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid. [4]This forms a highly reactive diazonium salt (-N₂⁺). In the subsequent step, this diazonium group is replaced by iodine. While this can occur by direct nucleophilic attack by I⁻, the reaction is often catalyzed by copper(I) salts. The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. [3]This radical then abstracts an iodine atom from a copper(II) iodide species to form the final product and regenerate the Cu(I) catalyst. A similar one-pot diazotization-iodination method has been successfully applied to synthesize analogous polysubstituted haloarenes. [5]

Caption: Workflow for the Sandmeyer iodination reaction.

Step-by-Step Methodology:

-

Diazotization Setup: In a beaker or flask, carefully add concentrated sulfuric acid (H₂SO₄, approx. 2.5 eq) to water. Cool this solution to room temperature and then add 5-chloro-2-fluoroaniline (1.0 eq). Stir until a fine suspension or solution of the amine salt is formed.

-

Cooling: Cool the mixture to 0-5°C using an ice-salt bath. Causality: Diazonium salts are thermally unstable and can decompose violently. Maintaining a low temperature is critical for safety and yield.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, approx. 1.1 eq) in a minimum amount of cold water. Add this solution dropwise to the cold aniline suspension, keeping the temperature below 5°C.

-

Diazonium Salt Formation: Stir the resulting solution at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate, larger flask, prepare a solution of potassium iodide (KI, approx. 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Trustworthiness: Adding the diazonium salt to the iodide solution (inverse addition) helps to control the decomposition and minimize side reactions.

-

Decomposition: Allow the reaction mixture to warm slowly to room temperature. A vigorous evolution of nitrogen gas will be observed. Gently heat the mixture to 50-60°C and stir until the gas evolution ceases completely (typically 1-2 hours).

-

Quenching: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) portion-wise until the dark color of excess iodine disappears.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.

| Parameter | Value | Purpose |

| Starting Material | 5-Chloro-2-fluoroaniline | Provides the required regiochemistry for iodination. |

| Reagents | NaNO₂ / H₂SO₄ | In situ generation of nitrous acid for diazotization. |

| Iodide Source | Potassium Iodide (KI) | Nucleophile and source of iodine. |

| Temperature | 0-5°C (diazotization) | Critical for diazonium salt stability. |

| Typical Yield | 60-75% | Good yield for a multi-step transformation. |

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is crucial for its use in further synthetic applications.

| Property | Value |

| Molecular Formula | C₆H₃ClFI |

| Molecular Weight | 256.44 g/mol [6] |

| CAS Number | 116272-42-5 [1][2][6] |

| Appearance | Solid |

| IUPAC Name | This compound [6] |

Conclusion and Outlook

The synthesis of this compound is most effectively and regioselectively achieved through a two-stage process involving the reduction of 4-chloro-1-fluoro-2-nitrobenzene to its corresponding aniline, followed by a Sandmeyer-type diazotization and iodination. This pathway circumvents the selectivity problems associated with direct electrophilic halogenation and provides reliable access to this valuable synthetic building block. The protocols described herein are robust and scalable, providing a solid foundation for researchers and drug development professionals who require this versatile intermediate for the construction of complex molecular architectures.

References

- Benchchem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]

-

askIITians. (2018). Why Iodobenzene and fluorobenzine cannot be prepared by sandmeyer reaction?. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1-fluoro-2-iodobenzene. (CID 2773652). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing high purity 2-amino-5-chloro-2.

-

LinkedIn. (n.d.). Exploring 2-Amino-5-chloro-2'-fluorobenzophenone: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene. (CID 2736563). Retrieved from [Link]

-

Wychem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-iodobenzene. (CID 12510). Retrieved from [Link]

-

ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 6. 4-Chloro-1-fluoro-2-iodobenzene | C6H3ClFI | CID 2773652 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Chloro-4-fluoro-2-iodobenzene spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-4-fluoro-2-iodobenzene

Abstract

This compound is a polysubstituted aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its utility stems from the distinct reactivity of its three different halogen substituents, allowing for selective and sequential functionalization. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, detailing the principles, experimental protocols, and anticipated data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, chemists, and quality control specialists who require a deep understanding of how to acquire and interpret spectroscopic data to verify the identity, purity, and structure of this key synthetic intermediate.

Introduction: The Imperative for Spectroscopic Verification

In the realm of drug development and fine chemical synthesis, the precise molecular architecture of a starting material dictates the outcome of a reaction. For a molecule like this compound, where multiple constitutional isomers exist (e.g., 1-chloro-2-fluoro-4-iodobenzene), relying solely on its commercial name or CAS number (202982-68-1) is insufficient. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming the correct substitution pattern on the aromatic ring. This guide explains the causality behind experimental choices and provides a self-validating system of protocols to ensure data integrity and reliable structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the chemical environment of each atom and its relationship to its neighbors.

Expertise in Practice: Experimental Protocol

The quality of NMR data is directly dependent on meticulous sample preparation and parameter selection.

Step-by-Step Methodology for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound. The compound is a solid at room temperature[1].

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm, which does not interfere with the aromatic region of interest[2].

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition (¹H NMR):

-

Utilize a 400 MHz (or higher) spectrometer to achieve good signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans to ensure a good signal-to-noise ratio.

-

-

Instrument Setup & Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line (unless coupled to fluorine).

-

A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Authoritative Grounding: Anticipated Spectral Data

For this compound, we anticipate three distinct signals in the aromatic region of the ¹H NMR spectrum and six unique signals in the ¹³C NMR spectrum. The chemical shifts and coupling patterns are predicted based on the additive effects of the halogen substituents.

¹H NMR Predictions:

-

The three aromatic protons (H-3, H-5, H-6) will appear as complex multiplets (doublet of doublets, or doublet of doublet of doublets) due to coupling with each other (³JHH, ⁴JHH) and with the fluorine atom (³JHF, ⁴JHF).

-

H-3: Adjacent to the iodine, this proton is expected to be influenced by both the ortho-iodine and the meta-fluorine.

-

H-5: Flanked by fluorine and chlorine, this proton will experience coupling to both H-6 (ortho, ³JHH ≈ 8-9 Hz) and H-3 (meta, ⁴JHH ≈ 2-3 Hz), as well as coupling to the fluorine (ortho, ³JHF ≈ 7-10 Hz).

-

H-6: Coupled to H-5 (ortho, ³JHH ≈ 8-9 Hz) and the fluorine (meta, ⁴JHF ≈ 4-6 Hz).

¹³C NMR Predictions:

-

Six distinct signals are expected, one for each carbon in the aromatic ring.

-

The signals for carbons bonded directly to halogens (C-1, C-2, C-4) will be significantly shifted.

-

Crucially, the carbon signals will exhibit splitting due to coupling with the fluorine atom. The C-4 signal will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), while other carbons will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

| Table 1: Anticipated NMR Data for this compound | ||||

| Analysis | Atom | Anticipated Chemical Shift (δ, ppm) | Anticipated Multiplicity | Anticipated Coupling Constants (J, Hz) |

| ¹H NMR | H-3 | ~7.6 - 7.8 | dd (doublet of doublets) | ³JHH, ⁴JHF |

| H-5 | ~7.0 - 7.2 | ddd (doublet of doublet of doublets) | ³JHH, ⁴JHH, ³JHF | |

| H-6 | ~7.3 - 7.5 | ddd (doublet of doublet of doublets) | ³JHH, ⁴JHF | |

| ¹³C NMR | C-1 (C-Cl) | ~120 - 130 | d | ⁴JCF |

| C-2 (C-I) | ~90 - 100 | d | ³JCF | |

| C-3 | ~135 - 145 | d | ⁴JCF | |

| C-4 (C-F) | ~160 - 165 | d | ¹JCF ≈ 240-250 | |

| C-5 | ~115 - 125 | d | ²JCF | |

| C-6 | ~130 - 140 | d | ³JCF |

Note: These are estimated values based on analogous structures like 1-chloro-4-fluorobenzene and 1-fluoro-2-iodobenzene. Actual experimental values are required for confirmation.[3][4][5][6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of chlorine and bromine.

Expertise in Practice: Experimental Protocol

Electron Impact (EI) is a common and robust ionization technique for the analysis of relatively small, volatile, and thermally stable organic molecules.

Step-by-Step Methodology for EI-MS Analysis:

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) system (GC-MS), which provides separation and purification prior to analysis.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Logical Workflow for Mass Spectrometry Analysis

Caption: Workflow for GC-MS sample introduction, analysis, and data interpretation.

Authoritative Grounding: Anticipated Spectral Data

The mass spectrum of this compound will provide two key pieces of information: the molecular weight and the fragmentation pathway.

-

Molecular Ion (M⁺•): The molecular formula is C₆H₃ClFI, with a calculated molecular weight of approximately 256.44 g/mol [1][7]. The key feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:

-

M⁺• peak at m/z corresponding to C₆H₃³⁵ClFI.

-

(M+2)⁺• peak at m/z corresponding to C₆H₃³⁷ClFI, with an intensity that is approximately one-third of the M⁺• peak. This 3:1 ratio is a definitive signature for a monochlorinated compound.

-

-

Fragmentation: The high energy of EI causes the molecular ion to fragment. The fragmentation pattern is predictable based on bond strengths.[8][9][10]

-

The Carbon-Iodine bond is the weakest C-X bond in the molecule, making the loss of an iodine radical (•I, 127 Da) the most probable initial fragmentation step.

-

Other potential fragments include the loss of a chlorine radical (•Cl) or a fluorine radical (•F), although these are less likely than the loss of iodine.

-

| Table 2: Anticipated Mass Spectrometry Data for this compound | |||

| Anticipated m/z | Relative Intensity | Identity of Fragment | Notes |

| ~258 | ~33% of M⁺• | [C₆H₃³⁷ClFI]⁺• | (M+2)⁺• peak, confirms presence of one Cl atom |

| ~256 | High | [C₆H₃³⁵ClFI]⁺• | Molecular Ion (M⁺•) |

| ~129 | High | [C₆H₃Cl F]⁺ | [M - I]⁺, loss of iodine radical |

Note: Care should be taken during liquid chromatography-mass spectrometry (LC-MS) analysis, as mobile phase additives like formic acid can sometimes induce deiodination in the ESI source, which could complicate spectral interpretation.[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups and confirming the overall substitution pattern on an aromatic ring.

Expertise in Practice: Experimental Protocol

For a solid sample, Attenuated Total Reflectance (ATR) is a rapid and reliable method that requires minimal sample preparation.

Step-by-Step Methodology for FTIR-ATR Analysis:

-

Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.[12][13]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 32-64 scans are averaged to produce a high-quality spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance.

Logical Workflow for Infrared Spectroscopy Analysis

Caption: Workflow for FTIR-ATR sample analysis and data interpretation.

Authoritative Grounding: Anticipated Spectral Data

The IR spectrum of this compound will be characterized by several key absorption bands corresponding to the vibrations of its specific bonds and substitution pattern.[14][15]

| Table 3: Anticipated Infrared Absorption Bands for this compound | ||

| Anticipated Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic C-H bonds |

| 1600 - 1550 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1500 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1270 - 1200 | C-F Stretch | Strong absorption characteristic of aryl fluorides |

| 900 - 800 | C-H Out-of-Plane Bend | Characteristic of 1,2,4-trisubstitution pattern |

| 1100 - 1000 | C-Cl Stretch | Fingerprint region |

| < 600 | C-I Stretch | Fingerprint region, may be below typical cutoff |

Conclusion: A Triad of Spectroscopic Certainty

The unambiguous characterization of this compound is not achieved by a single technique but by the synergistic combination of NMR, MS, and IR spectroscopy. Mass spectrometry confirms the correct molecular weight and the presence of a single chlorine atom. Infrared spectroscopy verifies the presence of the aromatic ring and its halogen substituents. Finally, NMR spectroscopy provides the definitive and most detailed evidence, elucidating the precise connectivity and spatial relationship of every atom, confirming the 1-chloro-4-fluoro-2-iodo substitution pattern. Adherence to the rigorous protocols outlined in this guide ensures the generation of high-quality, reliable data, providing researchers with the utmost confidence in the structural integrity of this critical synthetic building block.

References

-

Department of Chemistry and Biochemistry, NIU. (n.d.). Sample preparation for FT-IR. Retrieved from Northern Illinois University. [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]

-

Schunke, C., Miller, D. P., Zurek, E., & Morgenstern, K. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ResearchGate. (n.d.). Spectroscopic Measurement of a Halogen Bond Energy. [Link]

-

Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]

-

PubChem. (n.d.). 1-Chloro-4-iodobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]

-

Jere, F., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

Wychem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene. [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR [m.chemicalbook.com]

- 5. 1-Fluoro-2-iodobenzene(348-52-7) 13C NMR spectrum [chemicalbook.com]

- 6. 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. thiele.ruc.dk [thiele.ruc.dk]

- 11. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Chloro-4-fluoro-2-iodobenzene

Foreword: From Molecular Blueprint to Spectral Signature

In the landscape of modern drug discovery and materials science, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone, offering unparalleled insight into the molecular architecture of organic compounds. This guide is crafted for researchers, scientists, and drug development professionals who seek not just to acquire, but to deeply understand the ¹H NMR spectrum of 1-chloro-4-fluoro-2-iodobenzene. Herein, we will dissect the theoretical underpinnings that govern the spectral appearance of this molecule, provide a robust, field-proven protocol for data acquisition, and present a comprehensive analysis of the predicted spectrum. Our approach is rooted in the principles of scientific integrity, emphasizing the causality behind experimental choices and fostering a self-validating system of analysis.

The Molecule: this compound - A Study in Electronic and Steric Complexity

This compound presents a fascinating case study for ¹H NMR analysis. The benzene ring is trisubstituted with three different halogen atoms, each exerting distinct electronic and steric influences on the remaining aromatic protons. Understanding these influences is the key to deciphering the resulting spectrum.

-

Fluorine (F): A highly electronegative and strongly electron-withdrawing atom through induction, yet a weak π-donor through resonance. Its most significant impact in ¹H NMR, beyond chemical shift modification, is its spin-active nucleus (¹⁹F, I = 1/2), which couples with nearby protons, leading to characteristic splitting patterns.

-

Chlorine (Cl): Also electronegative and inductively electron-withdrawing, with a weaker π-donating resonance effect compared to fluorine.

-

Iodine (I): The least electronegative of the three halogens, it is a weaker inductively withdrawing group. Its large atomic size introduces significant steric strain, which can influence the conformation of the molecule and, consequently, the chemical environment of the protons.

The interplay of these substituent effects dictates the chemical shifts and coupling patterns of the three aromatic protons, designated as H-3, H-5, and H-6.

Predicted ¹H NMR Spectrum: A Theoretical Dissection

In the absence of a publicly available experimental spectrum, we can construct a highly accurate prediction based on established additive substituent chemical shift (SCS) models and known coupling constants from analogous compounds.[1][2][3] The benzene chemical shift (δ 7.34 ppm in CDCl₃) serves as our baseline.

Chemical Shift Predictions

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Electron-withdrawing groups generally deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.[4][5]

-

H-3: This proton is situated between the iodine and fluorine atoms. It will be strongly deshielded by the adjacent electron-withdrawing fluorine and to a lesser extent by the iodine.

-

H-5: Positioned between the fluorine and chlorine atoms, H-5 will also be significantly deshielded.

-

H-6: This proton is adjacent to the chlorine atom and will be deshielded, but likely to a lesser extent than H-3 and H-5.

Based on empirical data for substituted benzenes, we can anticipate the following approximate chemical shift regions:

| Proton | Predicted Chemical Shift (δ, ppm) | Rationale |

| H-3 | 7.6 - 7.8 | Ortho to both I and F; strong deshielding. |

| H-5 | 7.2 - 7.4 | Ortho to F and meta to I and Cl; significant deshielding. |

| H-6 | 7.0 - 7.2 | Ortho to Cl and meta to F and I; moderate deshielding. |

Spin-Spin Coupling: Deciphering the Splitting Patterns

The splitting patterns of the signals provide crucial information about the connectivity of the protons. In this molecule, we expect to observe both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings.

¹H-¹H Coupling Constants (JHH):

-

Ortho coupling (³JHH): Typically in the range of 7-10 Hz. We expect to see ortho coupling between H-5 and H-6.

-

Meta coupling (⁴JHH): Smaller, in the range of 2-3 Hz. Meta coupling will exist between H-3 and H-5.

-

Para coupling (⁵JHH): Generally very small (<1 Hz) and often not resolved.

¹H-¹⁹F Coupling Constants (JHF):

-

Ortho coupling (³JHF): Typically 6-10 Hz. H-3 and H-5 are ortho to the fluorine atom and will exhibit this coupling.

-

Meta coupling (⁴JHF): Smaller, around 2-4 Hz. H-6 is meta to the fluorine atom and will show this coupling.

-

Para coupling (⁵JHF): Usually less than 2 Hz.

-

Through-space coupling: Given the proximity of the iodine and fluorine atoms, there is a potential for through-space coupling between the fluorine and H-3, which could influence the observed coupling constant.[6][7]

Predicted Splitting Patterns:

-

H-3: This proton is coupled to H-5 (meta, ⁴JHH) and the fluorine atom (ortho, ³JHF). This will result in a doublet of doublets (dd) .

-

H-5: This proton is coupled to H-6 (ortho, ³JHH), H-3 (meta, ⁴JHH), and the fluorine atom (ortho, ³JHF). This complex coupling will likely result in a triplet of doublets (td) or a more complex multiplet.

-

H-6: This proton is coupled to H-5 (ortho, ³JHH) and the fluorine atom (meta, ⁴JHF). This will give rise to a doublet of doublets (dd) .

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound.

| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.6 - 7.8 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

| H-5 | 7.2 - 7.4 | td or m | ³JHH ≈ 8-9, ³JHF ≈ 6-8, ⁴JHH ≈ 2-3 |

| H-6 | 7.0 - 7.2 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 2-4 |

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[8][9][10][11][12] This protocol is designed to ensure reproducibility and data integrity.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this non-polar compound. Use a high-purity deuterated solvent to minimize residual solvent signals.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃.[8][13][14] This concentration provides a good signal-to-noise ratio without causing significant line broadening.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can aid in dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[11][12]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or similar | A standard 30-degree pulse sequence is sufficient for routine 1D ¹H NMR and allows for a shorter relaxation delay. |

| Number of Scans (NS) | 16 to 64 | This provides an adequate signal-to-noise ratio for the given concentration. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans. |

| Acquisition Time (AQ) | 3-4 seconds | Ensures good digital resolution to resolve the fine splitting patterns. |

| Spectral Width (SW) | 12-16 ppm | A standard spectral width for organic molecules, encompassing the aromatic region and any potential impurities. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Visualizing Molecular Interactions

The relationships between the protons and the fluorine atom, which give rise to the observed couplings, can be visualized using a molecular interaction diagram.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. organomation.com [organomation.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. scribd.com [scribd.com]

13C NMR chemical shifts for 1-Chloro-4-fluoro-2-iodobenzene